3-Methoxyprop-2-enoic acid
CAS No.:
Cat. No.: VC13439949
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6O3 |
---|---|
Molecular Weight | 102.09 g/mol |
IUPAC Name | 3-methoxyprop-2-enoic acid |
Standard InChI | InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6) |
Standard InChI Key | VFUQDUGKYYDRMT-UHFFFAOYSA-N |
SMILES | COC=CC(=O)O |
Canonical SMILES | COC=CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-methoxyprop-2-enoic acid, reflects its trans-configuration (E) at the double bond between C2 and C3. Key structural identifiers include:
Property | Value | Source |
---|---|---|
SMILES | COC=CC(=O)O | |
InChIKey | ADDMXVIASDZYPL-UHFFFAOYSA-N | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Soluble in polar solvents |
The methoxy group enhances electron density at the β-carbon, facilitating nucleophilic additions and cycloadditions.
Synthesis Methods
Catalytic Reforming and Oxidation
A patented method for synthesizing related compounds involves catalytic reforming of 2-methyl-3-butyne-2-ol using a titanium-copper bromide-benzoic acid system, followed by oxidation with air or oxygen . For 3-methoxyprop-2-enoic acid, analogous pathways may include:
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Methoxyacetic Acid Precursors: Reaction of methoxyacetic acid with aldehydes under acidic conditions.
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Oxidative Methods: Air oxidation of 3-methoxypropanal catalyzed by copper or manganese salts, achieving yields up to 84.8% under optimized pressures (0.1–0.3 MPa) .
Industrial-Scale Production
Industrial synthesis emphasizes continuous flow processes to improve efficiency. For example, tetrahydrofuran (THF) is often employed as a solvent in Grignard reactions involving methoxybromobenzene .
Chemical Reactivity
Key Reactions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Methoxyacetaldehyde |
Reduction | LiAlH₄, NaBH₄ | 3-Methoxypropanol |
Amidation | NH₃, dehydrating agents | 3-Methoxyprop-2-enamide |
Cycloaddition | Dienophiles, heat | Furan or pyran derivatives |
The α,β-unsaturation allows participation in Diels-Alder reactions, forming six-membered rings critical in natural product synthesis .
Biological and Medicinal Applications
Anti-Inflammatory Activity
3-Methoxyprop-2-enoic acid derivatives inhibit matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) in interleukin-1β (IL-1β)-stimulated chondrocytes. For example:
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MMP3 Inhibition: 50% reduction at 10 μM concentration.
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MAPK Pathway Suppression: Blocks phosphorylation of ERK and JNK, reducing inflammatory cytokine production.
Antimicrobial Properties
Structural analogs exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL). The methoxy group disrupts microbial membrane integrity via hydrogen bonding .
Comparative Analysis with Structural Analogs
Compound | Structure | Key Differences | Bioactivity |
---|---|---|---|
2-Methoxyprop-2-enoic acid | Conjugated double bond at C2 | Lower thermal stability | Limited biological data |
3-Methoxypropiophenone | Aromatic ring | Enhanced steric hindrance | Pharmaceutical intermediate |
(2E)-3-Methoxyprop-2-enamide | Amide functional group | Improved solubility in lipids | Antimicrobial |
Key Insight: The carboxylic acid group in 3-methoxyprop-2-enoic acid enhances hydrogen bonding capacity compared to ester or amide derivatives, influencing its solubility and target selectivity .
Industrial and Research Applications
Organic Synthesis
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Heterocycle Formation: Serves as a dienophile in [4+2] cycloadditions to synthesize tetrahydrofuran derivatives .
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Polymer Chemistry: Copolymerizes with styrene to create biodegradable polymers with tunable glass transition temperatures.
Materials Science
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Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage .
Future Directions
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